Asteltoxin EV Secretion Inhibition IC50 = 2.1 μg/mL in HT29 Cells vs. Absence of Comparable EV Activity in Citreoviridin or Aurovertin
Asteltoxin exhibits functional activity as an extracellular vesicle (EV) secretion inhibitor with an IC50 of 2.1 μg/mL for CD63-positive EV production in HT29 colorectal cancer cells, with no significant cytotoxicity at concentrations up to 100 μg/mL (IC50 > 100 μg/mL) [1]. This EV-inhibitory activity occurs via AMPK-mediated mTORC1 inactivation and is not reported for structurally related class members citreoviridin or aurovertin, which are characterized primarily as mitochondrial ATPase inhibitors without documented EV-directed functional activity [2]. The EV inhibition is observed at low concentrations that do not induce mitochondrial damage, distinguishing asteltoxin's functional profile from broader mitochondrial toxins.
| Evidence Dimension | CD63-positive EV secretion inhibition (functional activity) |
|---|---|
| Target Compound Data | IC50 = 2.1 μg/mL (~5.0 μM assuming MW 418.5) |
| Comparator Or Baseline | Citreoviridin and aurovertin: No EV inhibition data reported in literature |
| Quantified Difference | Qualitative functional distinction: asteltoxin has validated EV inhibitory activity; class members lack reported EV activity |
| Conditions | HT29 colorectal cancer cells; 24 h incubation; CD63-positive EV quantification; cytotoxicity IC50 > 100 μg/mL in same assay |
Why This Matters
For researchers investigating EV biology or screening for EV-targeted therapeutics, asteltoxin provides a validated chemical probe with defined potency, whereas citreoviridin or aurovertin offer no evidence of EV-directed activity.
- [1] Mitani, T.; Yoshioka, Y.; Furuyashiki, T.; Yamashita, Y.; Shirai, Y.; et al. Asteltoxin inhibits extracellular vesicle production through AMPK/mTOR-mediated activation of lysosome function. Scientific Reports 2022, 12, 6673. View Source
- [2] MedChemExpress. Asteltoxin Product Datasheet. Accessed 2025. View Source
